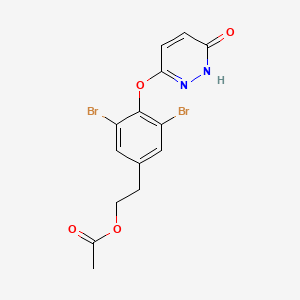
3,5-Dibromo-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenethyl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes bromine atoms and a pyridazinone moiety, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenethyl acetate typically involves multiple steps. One common method includes the bromination of a phenyl ring followed by the introduction of the pyridazinone group. The final step involves the acetylation of the ethyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and acetylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures are essential to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dibromo-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenethyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the bromine atoms or the pyridazinone group.
Substitution: The bromine atoms can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated quinones, while substitution reactions can produce various functionalized derivatives.
Applications De Recherche Scientifique
3,5-Dibromo-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenethyl acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenethyl acetate involves its interaction with specific molecular targets. The bromine atoms and the pyridazinone group play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromo-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenethyl acetate: shares similarities with other brominated phenyl derivatives and pyridazinone-containing compounds.
2-{3,5-Dibromo-4-[(6-oxo-1,6-dihydropyridazin-3-yl)oxy]phenyl}methyl acetate: is a closely related compound with a similar structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of bromine atoms and the pyridazinone group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
920509-41-7 |
|---|---|
Formule moléculaire |
C14H12Br2N2O4 |
Poids moléculaire |
432.06 g/mol |
Nom IUPAC |
2-[3,5-dibromo-4-[(6-oxo-1H-pyridazin-3-yl)oxy]phenyl]ethyl acetate |
InChI |
InChI=1S/C14H12Br2N2O4/c1-8(19)21-5-4-9-6-10(15)14(11(16)7-9)22-13-3-2-12(20)17-18-13/h2-3,6-7H,4-5H2,1H3,(H,17,20) |
Clé InChI |
RMQKQZKDDOMTLQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCC1=CC(=C(C(=C1)Br)OC2=NNC(=O)C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















